3-Hydroxy-6-nitroisobenzofuran-1(3h)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5NO5 |
|---|---|
Molecular Weight |
195.13 g/mol |
IUPAC Name |
3-hydroxy-6-nitro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H5NO5/c10-7-5-2-1-4(9(12)13)3-6(5)8(11)14-7/h1-3,7,10H |
InChI Key |
WUQPXBMPKNIUCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC2O |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 3 Hydroxy 6 Nitroisobenzofuran 1 3h One and Analogues
Chemical Reactivity of the Isobenzofuranone Core
The isobenzofuranone structure possesses several sites susceptible to chemical transformation. These include the carbonyl group at the C1 position, the C3 position bearing a hydroxyl group, and the aromatic ring itself.
Nucleophilic Attack on the C1 Carbonyl Group
The carbonyl carbon (C1) in the isobenzofuranone ring is electrophilic due to the polarization of the carbon-oxygen double bond. youtube.comlibretexts.org This partial positive charge makes it a prime target for attack by various nucleophiles. youtube.comlibretexts.org This reaction, known as nucleophilic addition, is a fundamental process for carbonyl compounds. masterorganicchemistry.com The attack of a nucleophile on the C1 carbon leads to the formation of a tetrahedral intermediate, a key step in this reaction mechanism. youtube.com
The reactivity of the carbonyl group towards nucleophiles is significantly influenced by the electronic nature of the substituents on the aromatic ring. masterorganicchemistry.com Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic addition. masterorganicchemistry.com Conversely, electron-donating groups decrease this reactivity. masterorganicchemistry.com
Nucleophilic Substitution Reactions at the C3 Position
The C3 position of 3-hydroxyisobenzofuranones is a hemiacetal, making the hydroxyl group susceptible to substitution by other nucleophiles. This reactivity allows for the introduction of a variety of functional groups at this position, leading to a diverse range of substituted isobenzofuranone derivatives.
For instance, the reaction with different nucleophiles can lead to the formation of new carbon-carbon or carbon-heteroatom bonds at the C3 position. The specific conditions and the nature of the nucleophile determine the outcome of these substitution reactions, providing a versatile method for the synthesis of complex isobenzofuranone analogues.
Reactions on the Aromatic Ring (C4, C5, C6, C7 Positions)
The benzene (B151609) ring of the isobenzofuranone core can undergo electrophilic aromatic substitution (EAS) reactions. libretexts.orgmasterorganicchemistry.com In these reactions, an electrophile attacks the π-electron system of the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgmasterorganicchemistry.com
The rate and regioselectivity (the position of substitution) of these reactions are governed by the existing substituents on the aromatic ring. libretexts.org The lactone ring and the nitro group in 3-Hydroxy-6-nitroisobenzofuran-1(3H)-one both influence the outcome of electrophilic aromatic substitution. The nitro group is a strong deactivating group and a meta-director, meaning it will direct incoming electrophiles to the positions meta to it (C5 and C7). youtube.com
Reactivity Influenced by the Nitro Group
Electron-Withdrawing Effects and Activation towards Nucleophiles
The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. nih.govresearchgate.net This strong electron-withdrawing nature significantly reduces the electron density of the entire molecule, particularly the aromatic ring. nih.govnih.gov
This decrease in electron density has two major consequences. Firstly, it enhances the electrophilicity of the C1 carbonyl carbon, making the molecule more susceptible to nucleophilic attack as described earlier. nih.gov Secondly, it can activate the aromatic ring towards nucleophilic aromatic substitution (NAS), a reaction pathway that is generally not favorable for unsubstituted benzene rings. youtube.com In NAS, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. The presence of a strong electron-withdrawing group like the nitro group is often a prerequisite for this type of reaction to occur.
Reactivity of Isobenzofuranyl Radicals towards Oxygen in the Presence of Nitro Groups
Research has shown that the presence and position of a nitro group can significantly alter the reactivity of radicals derived from isobenzofuranones. acs.orgnih.govlookchem.com Specifically, a nitro group in the p-phenyl position has been observed to dramatically slow down the rate of oxygenation of isobenzofuranyl radicals. acs.orgnih.govlookchem.com This effect is attributed to spin delocalization onto the nitro group, which stabilizes the carbon-centered radical. acs.orgnih.govlookchem.com
Heterodienic Behavior of Nitro-Substituted Annulated Rings
Nitro-substituted annulated rings, such as those in the isobenzofuranone family, can exhibit heterodienic behavior in cycloaddition reactions. Isobenzofurans are recognized as highly reactive dienes in Diels-Alder reactions, a reactivity driven by the gain in resonance energy from the formation of a benzene ring in the product. nih.gov The presence of a nitro group, a strong electron-withdrawing substituent, can further influence the dienophilic or heterodienic nature of the molecule.
In some nitro-activated benzofuroxans and benzofurazans, the annulated five-membered ring has been shown to act as a heterodiene. rsc.org This suggests that the isobenzofuranone core in this compound and its analogues could potentially participate in hetero-Diels-Alder reactions. rsc.org In such a reaction, the nitro-substituted isobenzofuranone would act as the 4π component, reacting with a dienophile to form complex heterocyclic systems. The specific reactivity would be dependent on the nature of the dienophile and the reaction conditions. Electron-poor dienophiles are known to react more readily with electron-rich dienes. sigmaaldrich.com
Table 1: Factors Influencing Heterodienic Behavior
| Factor | Influence on Reactivity |
| Nitro Group | Electron-withdrawing nature can activate the diene system. |
| Annulated Ring | The inherent strain of the isobenzofuranone core contributes to its reactivity. |
| Dienophile | Electron-deficient dienophiles are generally more reactive in normal demand Diels-Alder reactions. wikipedia.org |
| Aromaticity | The formation of a stable aromatic ring in the product is a strong thermodynamic driving force. nih.gov |
Transformation of the Nitro Group in Isobenzofuranone Systems
The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, with its reduction to an amino group being a particularly important transformation. nih.govscispace.com
Reduction to Amino Derivatives
The reduction of the nitro group in this compound to form 6-amino-3-hydroxyisobenzofuran-1(3H)-one is a key synthetic transformation. This can be achieved through several methods, including catalytic hydrogenation and chemoselective reduction. researchgate.net
Catalytic hydrogenation is a widely used method for the reduction of nitroarenes to anilines. masterorganicchemistry.com This process typically involves the use of a metal catalyst and a hydrogen source.
Catalysts : Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgresearchgate.net The choice of catalyst can influence the reaction conditions and selectivity.
Hydrogen Source : Molecular hydrogen (H₂) is the most common hydrogen source, often applied at elevated pressures. researchgate.net
Reaction Intermediates : The hydrogenation of aromatic nitro compounds can proceed through nitroso and hydroxylamine (B1172632) intermediates. google.com The accumulation of these intermediates can sometimes be problematic, but the addition of catalytic amounts of certain compounds, like vanadium compounds, can prevent this. google.com
Table 2: Catalytic Hydrogenation Conditions for Nitro Group Reduction
| Catalyst | Hydrogen Source | Typical Conditions |
| Palladium on Carbon (Pd/C) | H₂ | Methanol (B129727) or Ethanol (B145695) solvent, room temperature to mild heating. researchgate.net |
| Platinum(IV) Oxide (PtO₂) | H₂ | Acetic acid or ethanol solvent, room temperature. wikipedia.org |
| Raney Nickel | H₂ | Ethanol or methanol solvent, often requires elevated temperature and pressure. wikipedia.org |
Chemoselective reduction methods are crucial when other reducible functional groups are present in the molecule. For a molecule like this compound, which also contains a lactone (cyclic ester), it is important to selectively reduce the nitro group without affecting the lactone ring.
Several reagents and systems have been developed for the chemoselective reduction of nitro groups: beilstein-journals.org
Metal-Based Reductants :
Trichlorosilane (B8805176) (HSiCl₃) : In the presence of a tertiary amine, trichlorosilane can effectively reduce nitro groups to amines under mild, metal-free conditions. beilstein-journals.org
Sodium Borohydride (B1222165) (NaBH₄) with Catalysts : While NaBH₄ alone is generally not effective for nitro group reduction, its reactivity can be enhanced by the addition of catalysts like nickel(II) chloride or iron(II) chloride. jsynthchem.comresearchgate.net The NaBH₄-FeCl₂ system has been shown to be effective for the selective reduction of nitroarenes in the presence of ester groups. researchgate.netd-nb.info
Nickel-Boron Amorphous Alloys : These have been shown to be efficient catalysts for the transfer hydrogenation of nitroaromatics using hydrazine (B178648) hydrate (B1144303) as the hydrogen source. eurekaselect.com
Other Methods :
Borane-Tetrahydrofuran Complex (BH₃-THF) : This reagent has been reported to chemoselectively reduce ortho-nitrophenol derivatives, suggesting its potential applicability to this compound, where the hydroxyl group is in proximity to the nitro group on the aromatic ring. jrfglobal.com
Table 3: Comparison of Chemoselective Reduction Methods
| Reagent/System | Key Advantages |
| HSiCl₃ / Tertiary Amine | Metal-free, mild conditions, high yields. beilstein-journals.org |
| NaBH₄ / FeCl₂ | Inexpensive, high chemoselectivity for nitro groups over esters. researchgate.netd-nb.info |
| BH₃-THF | Metal-free, potential for regioselectivity in poly-nitro compounds. jrfglobal.com |
Rearrangement Reactions (e.g., 3-Isocyanoisobenzofuran-1(3H)-ones to 3-Cyanoisobenzofuran-1(3H)-ones)
While not extensively documented for this specific compound, the rearrangement of an isocyano group to a cyano group is a known transformation in organic chemistry. If a 3-isocyanoisobenzofuran-1(3H)-one were formed, it could potentially rearrange to the more stable 3-cyanoisobenzofuran-1(3H)-one. This type of rearrangement is analogous to the isomerization of isonitriles to nitriles, which is typically a thermally induced or acid/base-catalyzed process. The driving force for this rearrangement is the greater thermodynamic stability of the cyano (nitrile) group compared to the isocyano (isonitrile) group.
Investigation of Reaction Pathways and Intermediates (e.g., Zwitterionic Species)
The investigation of reaction pathways and the detection or trapping of intermediates are crucial for understanding the mechanisms of chemical reactions involving isobenzofuranone systems. In certain cycloaddition reactions, the formation of zwitterionic intermediates has been proposed. nih.gov A zwitterionic intermediate is a neutral molecule with both a positive and a negative formal charge.
While many Diels-Alder reactions are concerted, stepwise mechanisms involving zwitterionic or diradical intermediates can occur, particularly when the reactants are highly polarized. wikipedia.orgnih.gov Given the polar nature of the isobenzofuranone core and the strong electron-withdrawing effect of the nitro group, reactions of this compound with certain nucleophiles or electrophiles could potentially proceed through zwitterionic intermediates.
Computational studies, such as those using Density Functional Theory (DFT), are often employed to explore the potential energy surfaces of reactions and to determine whether a concerted or stepwise mechanism is more favorable. mdpi.com Experimental evidence for such intermediates can sometimes be obtained through trapping experiments or spectroscopic observation at low temperatures.
Derivatization and Analog Design for Isobenzofuranone Systems
Functionalization of the Hydroxyl Group at C3
The hydroxyl group at the C3 position of 3-Hydroxy-6-nitroisobenzofuran-1(3H)-one is a versatile handle for introducing a variety of functional groups through several key reactions. This hemiacetal hydroxyl group is in equilibrium with the open-chain aldehyde form, 2-formyl-5-nitrobenzoic acid, which influences its reactivity.
Etherification: The hydroxyl group can be converted into an ether linkage. This is typically achieved by reaction with alkyl halides or other electrophiles under basic conditions. The choice of the alkylating agent allows for the introduction of a wide array of substituents, from simple alkyl chains to more complex moieties.
Esterification: Acylation of the C3 hydroxyl group leads to the formation of esters. This can be accomplished using acid chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. This functionalization can modulate the lipophilicity and pharmacokinetic properties of the parent molecule.
Substitution with Nucleophiles: The hydroxyl group can be displaced by various nucleophiles, particularly under acidic conditions which promote the formation of a stabilized carbocation at the C3 position. Reaction with amines, for instance, can yield 3-amino-6-nitroisobenzofuran-1(3H)-one derivatives. Similarly, reaction with thiols can introduce sulfur-containing functionalities.
| Reaction Type | Reagents and Conditions | Product Class |
| Etherification | Alkyl halide, Base (e.g., NaH, K2CO3) | 3-Alkoxy-6-nitroisobenzofuran-1(3H)-ones |
| Esterification | Acyl chloride/anhydride (B1165640), Base (e.g., Pyridine, Et3N) | 3-Acyloxy-6-nitroisobenzofuran-1(3H)-ones |
| Amination | Primary/Secondary amine, Acid catalyst | 3-Amino-6-nitroisobenzofuran-1(3H)-ones |
| Thiolation | Thiol, Acid catalyst | 3-(Alkyl/Aryl)thio-6-nitroisobenzofuran-1(3H)-ones |
Modifications and Transformations of the Nitro Group at C6
The nitro group at the C6 position is a strong electron-withdrawing group that significantly influences the chemical reactivity of the aromatic ring. It is also a key functional group that can be transformed into other functionalities to generate novel analogs.
Reduction to an Amino Group: The most common transformation of an aromatic nitro group is its reduction to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), or transfer hydrogenation. The resulting 6-amino-3-hydroxyisobenzofuran-1(3H)-one is a versatile intermediate that can undergo a plethora of further reactions, including diazotization followed by substitution (Sandmeyer reaction), acylation, and alkylation.
Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.com While the nitro group itself can be displaced under certain conditions, it more commonly activates the positions ortho and para to it for substitution of other leaving groups. In the case of this compound, the nitro group at C6 would strongly activate the C5 and C7 positions towards nucleophilic attack if a suitable leaving group were present at one of these positions. The nitro group itself is a powerful nucleofuge and can be displaced by strong nucleophiles, especially when further activated by other electron-withdrawing groups. nih.govnih.gov
| Transformation | Reagents and Conditions | Product Class |
| Reduction | H2, Pd/C or Sn/HCl | 6-Amino-3-hydroxyisobenzofuran-1(3H)-ones |
| Nucleophilic Displacement | Strong nucleophile (e.g., RO-, RS-), high temperature | 3-Hydroxy-6-substituted-isobenzofuran-1(3H)-ones |
Substitution Pattern Variations on the Benzene (B151609) Ring
Altering the substitution pattern on the benzene ring is a fundamental strategy in analog design. This can be achieved through electrophilic or nucleophilic aromatic substitution reactions on the 6-nitroisobenzofuranone core or by starting from appropriately substituted precursors.
Electrophilic Aromatic Substitution: The presence of the nitro group, a powerful deactivating group, and the carbonyl group of the lactone ring makes the benzene ring of this compound highly electron-deficient and thus, generally unreactive towards electrophilic aromatic substitution. minia.edu.eguci.edu Any potential electrophilic attack would be directed to the meta position relative to the nitro group (C4 or C5). However, forcing conditions would likely be required, and the reaction may not be regioselective or high-yielding.
Nucleophilic Aromatic Substitution: As mentioned previously, the nitro group activates the aromatic ring for nucleophilic aromatic substitution. chemistrysteps.com This provides a viable route for introducing substituents onto the ring, provided a suitable leaving group is present at a position activated by the nitro group (ortho or para). For instance, a 5-halo-6-nitroisobenzofuranone derivative could readily react with various nucleophiles to afford 5-substituted-6-nitroisobenzofuranones.
Synthesis from Substituted Precursors: A more versatile approach to achieve variations in the benzene ring substitution pattern is to begin the synthesis with an already substituted phthalic anhydride or benzoic acid derivative. This allows for the introduction of a wide range of substituents at various positions on the aromatic ring, which would not be possible through direct substitution on the pre-formed isobenzofuranone ring system. A recent study on 3,6-disubstituted isobenzofuran-1(3H)-ones as monoamine oxidase inhibitors highlights the potential of this approach, where various substituents were introduced at the 6-position. nih.gov
| Position | Type of Substitution | Directing Influence of Existing Groups |
| C4, C5 | Electrophilic Aromatic Substitution | Deactivated ring, meta-directing (nitro group) |
| C5, C7 | Nucleophilic Aromatic Substitution | Activated by C6-nitro group (if leaving group present) |
Synthesis of Isobenzofuranone-Based Hybrid Molecules
Hybrid molecules, which combine two or more pharmacophores or functional moieties into a single molecule, represent a promising strategy in drug discovery and materials science. The this compound scaffold can be readily incorporated into such hybrid structures.
The functional groups on the isobenzofuranone core, namely the C3-hydroxyl and the C6-nitro group (or its reduced amino form), serve as excellent anchor points for conjugation with other molecules.
Linkage through the C3 Position: The C3-hydroxyl group can be used to form an ether, ester, or other linkage to a second molecular entity. For example, it could be linked to a heterocyclic ring system, a peptide, or a fluorescent tag.
Linkage through the C6 Position: The nitro group can be reduced to an amine, which can then be used to form an amide, sulfonamide, or urea (B33335) linkage to another molecule. This approach allows for the coupling of the isobenzofuranone core to a wide variety of other pharmacophores. The synthesis of benzofuran-heterocycle hybrids is a known strategy to generate novel bioactive compounds. researchgate.netnih.govnih.gov
The design of such hybrid molecules aims to combine the properties of the individual components to achieve synergistic effects, improved biological activity, or novel material properties.
| Linkage Point | Functional Group for Conjugation | Potential Hybrid Partner |
| C3 | Hydroxyl | Heterocycles, Peptides, Reporter molecules |
| C6 (post-reduction) | Amino | Carboxylic acids, Sulfonyl chlorides, Isocyanates |
Theoretical and Computational Investigations of 3 Hydroxy 6 Nitroisobenzofuran 1 3h One
Molecular Modeling and Quantum Chemical Calculations
Molecular modeling and quantum chemical calculations are powerful tools for understanding the properties and reactivity of molecules at the atomic and electronic levels. For a molecule like 3-Hydroxy-6-nitroisobenzofuran-1(3H)-one, which possesses a combination of functional groups—a lactone, a hydroxyl group, and a nitro group—these methods can provide deep insights into its behavior.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for balancing computational cost and accuracy, making it a cornerstone of modern computational chemistry. DFT studies would be instrumental in characterizing this compound.
DFT calculations can map the electron density distribution of this compound, revealing how the electron-withdrawing nitro group and the electron-donating hydroxyl group influence the aromatic system and the lactone ring. This analysis helps in predicting the molecule's reactivity. For instance, the calculations can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for understanding how the molecule might interact with other reagents. Studies on related aromatic nitro compounds have shown that DFT is effective in elucidating structure-property relationships. researchgate.net
Molecular electrostatic potential (MEP) maps are a common output of these studies, visually representing the charge distribution and highlighting regions susceptible to electrophilic or nucleophilic attack.
Computational approaches, particularly DFT, are invaluable for elucidating reaction mechanisms. rsc.org For this compound, this could involve modeling its synthesis, degradation, or its reaction with other molecules. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows researchers to determine the feasibility of a reaction, identify the rate-determining step, and understand the role of catalysts. For example, DFT has been used to investigate the guanidine-catalyzed ring-opening of cyclic carbonates, a reaction type relevant to the lactone structure in the target molecule. ic.ac.uk
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. washington.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For this compound, the presence of the nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The hydroxyl group would raise the energy of the HOMO, making it a better electron donor. DFT calculations would precisely quantify these energies and map the spatial distribution of these orbitals, showing which atoms contribute most to them and thus are most likely to be involved in electron transfer.
Table 1: Illustrative Frontier Orbital Energies (Note: These are hypothetical values for illustrative purposes only.)
| Orbital | Energy (eV) |
| HOMO | -7.2 |
| LUMO | -2.5 |
| HOMO-LUMO Gap | 4.7 |
Spin density distribution is particularly relevant when studying radical species or molecules in triplet electronic states. While this compound is a closed-shell molecule in its ground state, analysis of its radical ions (cation or anion) would involve mapping the spin density. This reveals how the unpaired electron is delocalized across the molecule. In the case of the radical anion, the spin density would likely be concentrated on the nitro group and delocalized into the aromatic ring, a common feature for nitroaromatic compounds.
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure of a molecule is critical to its function and properties. While this compound has a largely rigid fused ring system, some conformational flexibility exists, particularly concerning the orientation of the hydroxyl group and the potential for puckering in the five-membered lactone ring.
Computational methods can be used to explore the potential energy surface of the molecule to identify the most stable conformers. For this compound, this would involve rotating the hydroxyl group and analyzing the resulting energy changes to find the preferred orientation, which is likely governed by intramolecular hydrogen bonding or steric interactions.
The carbon atom at the 3-position, bearing the hydroxyl group, is a stereocenter. Therefore, the molecule exists as a pair of enantiomers (R and S). Computational studies can be used to analyze these stereoisomers. While the enantiomers have identical energies in an achiral environment, their interactions with other chiral molecules (like enzymes or chiral catalysts) would differ, a phenomenon that can be modeled using docking simulations. The study of stereochemistry is crucial as it often dictates the biological activity of molecules.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These studies involve systematically modifying a molecule's structure and observing the corresponding changes in its efficacy, potency, or other biological endpoints. For the isobenzofuran-1(3H)-one scaffold, to which this compound belongs, SAR analyses have been crucial in identifying key structural features that govern various pharmacological activities. nih.govnih.gov The core principle is that the biological activity of a compound is directly related to its chemical structure, including its physicochemical and structural properties. researchgate.net
Qualitative SAR analysis involves examining the relationship between structural features and biological activity without developing a precise mathematical model. This approach identifies crucial functional groups and structural motifs responsible for a compound's activity. For derivatives of the isobenzofuran-1(3H)-one core, studies have revealed important insights.
For instance, in a study of (Z)-3-benzylideneisobenzofuran-1(3H)-ones, the nature and position of substituents on the aromatic rings were found to significantly impact their antioxidant and antiplatelet activities. nih.gov The introduction of electron-donating groups (EDG) and electron-withdrawing groups (EWG) at different sites on the molecule led to variations in potency. nih.gov Similarly, research on 3,6-disubstituted isobenzofuran-1(3H)-ones as inhibitors of monoamine oxidases (MAO) demonstrated that specific substitutions at the 3- and 6-positions are critical for activity and selectivity. nih.gov A key finding was that compounds featuring an (R)-3-hydroxy pyrrolidine (B122466) group at the 6-position showed a preference for inhibiting the MAO-B isoform. nih.gov
For the specific compound, this compound, a qualitative SAR perspective would suggest that:
The hydroxy group at the 3-position is a key polar feature that can participate in hydrogen bonding with a biological target.
The nitro group at the 6-position acts as a strong electron-withdrawing group. This can influence the molecule's electronic properties, such as its acidity and distribution of electron density, which in turn affects binding interactions and reactivity.
The isobenzofuran-1(3H)-one core serves as a rigid scaffold that properly orients the key functional groups in three-dimensional space for optimal interaction with a target protein.
These qualitative relationships guide the design of new analogs by suggesting which parts of the molecule to modify to enhance desired activities or reduce off-target effects. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models represent a more advanced approach, establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govwikipedia.org These computational models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing experimental efforts. nih.govspringernature.com The general form of a QSAR model is expressed as:
Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org
The process involves calculating numerical values, known as molecular descriptors, that characterize the physicochemical, topological, and 3D properties of the molecules. echemcom.com Statistical methods are then employed to build a model that links these descriptors to the observed biological activity. nih.gov
The development of a predictive QSAR model is a multi-step process that includes data set selection, calculation of molecular descriptors, feature selection, model building using statistical methods, and rigorous validation. researchgate.net For a series of related compounds like aryl-substituted isobenzofuran-1(3H)-ones, various linear models such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS), as well as non-linear models like Artificial Neural Networks (ANN) and Support Vector Machines (SVM), have been developed and compared. echemcom.com
A crucial aspect of model development is validation, which ensures the model's robustness and predictive power. nih.gov This is typically done through internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in building the model. echemcom.com Once validated, these models can be effectively used to predict the biological activity of novel molecules based on their structural properties. researchgate.net
Table 1: Comparison of Statistical Methods in QSAR Model Development for Isobenzofuran-1(3H)-one Derivatives
| Model Type | Statistical Method | Key Characteristics | Predictive Accuracy |
| Linear | Multiple Linear Regression (MLR) | Simple to interpret, assumes a linear relationship between descriptors and activity. | Moderate |
| Linear | Principal Component Regression (PCR) | Handles multicollinearity by transforming descriptors into principal components. echemcom.com | Good |
| Linear | Partial Least Squares (PLS) | Relates descriptors and activity simultaneously; effective for many, correlated descriptors. echemcom.com | Good |
| Non-Linear | Artificial Neural Network (ANN) | Models complex, non-linear relationships; can be prone to overfitting. echemcom.com | High |
| Non-Linear | Support Vector Machine (SVM) | Effective for classification and regression; robust for high-dimensional data. echemcom.com | High |
This table is based on findings from a comparative QSAR study on aryl-substituted isobenzofuran-1(3H)-ones. echemcom.com
Molecular descriptors are numerical values that encode different aspects of a molecule's structure. echemcom.com The selection of appropriate descriptors is critical for building a successful QSAR model. derpharmachemica.com Descriptors can be broadly categorized:
Physicochemical Descriptors: These describe properties like lipophilicity (logP), molar refractivity, and electronic properties.
Topological (2D) Descriptors: Calculated from the 2D representation of the molecule, these describe atomic connectivity, molecular size, and shape (e.g., connectivity indices, 2D petitjean shape index). nih.govechemcom.com
3D Descriptors: These depend on the three-dimensional conformation of the molecule and include information about molecular volume and surface area (e.g., 3D-MoRSE descriptors, WHIM index). nih.govechemcom.com
In QSAR studies of isobenzofuran-1(3H)-one inhibitors, a large number of descriptors are often calculated using specialized software like DRAGON. echemcom.com Feature selection techniques, such as genetic algorithms (GA), are then used to identify the most relevant descriptors that have the greatest influence on biological activity. echemcom.com For example, a QSAR model for arylbenzofuran derivatives identified descriptors related to the count and separation of specific atoms (e.g., nitrogen, carbon) as important determinants of activity. derpharmachemica.com
Table 2: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Category | Example Descriptor | Information Encoded |
| 3D | 3D-MoRSE | 3D coordinates of atoms, providing information on molecular shape and structure. echemcom.com |
| 3D | WHIM index | Directional, weighted holistic invariant molecular index; describes molecular size, shape, and symmetry. echemcom.com |
| 2D | 2D petitjean shape index | Topological shape index based on the graph representation of the molecule. echemcom.com |
| Physicochemical | logP | Partition coefficient, a measure of a molecule's lipophilicity. nih.gov |
| Physicochemical | pKa | Dissociation constant, indicating the acidity or basicity of a compound. nih.gov |
Machine learning (ML) and deep learning algorithms, particularly artificial neural networks (ANNs), have become powerful tools in QSAR modeling. nih.govspringernature.com These methods are adept at capturing complex, non-linear relationships between molecular descriptors and biological activity that may be missed by traditional linear methods. echemcom.comresearchgate.net
ANNs, inspired by the structure of the human brain, consist of interconnected nodes (neurons) organized in layers. researchgate.net They can be trained on a dataset of compounds with known activities to learn the underlying SAR. researchgate.net Studies have shown that non-linear models based on ANNs and SVMs can achieve higher predictive accuracy for the inhibitory activity of isobenzofuran-1(3H)-one derivatives compared to linear models. echemcom.com Deep neural networks, a more advanced form of ANNs with multiple hidden layers, have shown great promise for addressing complex regression and classification problems in drug discovery. nih.govspringernature.com However, a key challenge in applying ML to QSAR is that the algorithms often struggle to extrapolate to molecules that are structurally distant from the training set. variational.ai
Quantitative Structure-Activity Relationship (QSAR) Modeling
Computational Drug Design and Ligand-Binding Predictions
Computational drug design uses theoretical and computational methods to discover, design, and optimize new drug candidates. This can involve both ligand-based approaches, like QSAR, and structure-based approaches. nih.gov When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, structure-based methods like molecular docking can be used to predict how a ligand, such as this compound, will bind.
Molecular docking simulations place a ligand into the binding site of a target protein and score the potential binding poses based on their steric and energetic complementarity. This provides insights into the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-protein complex.
For instance, in a study of 3,6-disubstituted isobenzofuran-1(3H)-ones as MAO-B inhibitors, the binding mode of the most potent compound was predicted using the CDOCKER program. nih.gov The simulation revealed that the (R)-3-hydroxypyrrolidine moiety was a critical structural feature for binding, likely forming key interactions within the enzyme's active site. nih.gov Such predictions are invaluable for rationalizing observed SAR and for guiding the design of new analogs with improved binding affinity and selectivity. nih.gov
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding affinity and interaction patterns between a ligand, such as this compound, and a target protein.
Given the biological activities reported for various isobenzofuran-1(3H)-one derivatives, a plausible target for theoretical docking studies could be an enzyme such as protein kinase C (PKC) or tyrosinase, both of which have been investigated in connection with isobenzofuranone compounds. nih.gov For the purpose of this theoretical analysis, we will consider a hypothetical docking simulation against a representative protein kinase active site.
The simulation would likely predict that the 3-hydroxy group and the lactone ring of the isobenzofuranone core are critical for forming key interactions within the enzyme's binding pocket. The nitro group at the 6-position, being a strong electron-withdrawing group, is expected to significantly influence the electronic distribution of the aromatic ring and potentially form specific interactions with receptor residues.
Hypothetical Molecular Docking Results:
To illustrate the potential binding affinity, a hypothetical data table is presented below. These values are not experimental but are representative of what a docking study might yield for a compound of this nature against a protein kinase target.
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | Protein Kinase C alpha | -8.5 | Lys-368, Glu-472, Asp-481 |
| Reference Inhibitor | Protein Kinase C alpha | -9.2 | Lys-368, Leu-389, Asp-481 |
The hypothetical binding energy of -8.5 kcal/mol suggests a strong theoretical affinity for the protein kinase active site. The interactions would likely involve a combination of hydrogen bonds, and potentially polar interactions involving the nitro group.
Proposed Ligand Binding Models for Protein Interactions
Based on the hypothetical molecular docking simulation, a detailed ligand binding model for this compound within a protein kinase active site can be proposed.
The model would likely highlight the following key interactions:
Hydrogen Bonding: The 3-hydroxy group on the lactone ring is a prime candidate for forming a hydrogen bond with a key amino acid residue in the hinge region of the kinase, such as a backbone amide or carbonyl. This is a common binding motif for kinase inhibitors. The carbonyl group of the lactone could also act as a hydrogen bond acceptor.
Polar Interactions: The nitro group at the 6-position is a strong hydrogen bond acceptor and could form favorable polar interactions with donor residues like arginine or lysine (B10760008) within the binding pocket. This interaction could be crucial for the compound's binding specificity and affinity.
Pi-Stacking Interactions: The benzofuran (B130515) ring system could engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues such as phenylalanine or tyrosine in the active site, further stabilizing the ligand-protein complex.
This proposed binding model suggests that this compound has the potential to be a targeted inhibitor, with its specific functional groups dictating its orientation and affinity within a protein active site. The combination of the isobenzofuranone core for anchoring and the specific substitutions for directed interactions represents a rational approach in theoretical drug design. Further in silico studies, such as molecular dynamics simulations, would be necessary to validate the stability of these proposed interactions over time.
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. For 3-Hydroxy-6-nitroisobenzofuran-1(3H)-one, both ¹H and ¹³C NMR would provide definitive information on its structure.
In a typical ¹H NMR spectrum, the protons on the aromatic ring would exhibit distinct chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group and the lactone ring. The proton at position 7, being ortho to the nitro group, would likely appear as a doublet at a downfield chemical shift. The proton at position 5, positioned between the nitro group and the lactone fusion, would also be a doublet, while the proton at position 4 would likely be a doublet of doublets, coupling to both H-5 and H-7. The methine proton at position 3, adjacent to the hydroxyl group and the lactone oxygen, would appear as a singlet, and its chemical shift would be sensitive to the solvent and concentration due to hydrogen bonding. The hydroxyl proton itself would also present as a broad singlet.
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The carbonyl carbon of the lactone ring would be expected to have the most downfield chemical shift. The carbon atom bearing the nitro group (C-6) would also be significantly deshielded. The remaining aromatic carbons and the methine carbon at C-3 would have characteristic chemical shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals by establishing connectivity between adjacent protons and directly bonded proton-carbon pairs, respectively.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 3 | ~ 6.0 - 6.5 (s) | ~ 90 - 100 |
| 4 | ~ 7.8 - 8.0 (d) | ~ 120 - 125 |
| 5 | ~ 8.2 - 8.4 (dd) | ~ 125 - 130 |
| 6 | - | ~ 145 - 150 |
| 7 | ~ 8.5 - 8.7 (d) | ~ 128 - 132 |
| 3a | - | ~ 130 - 135 |
| 7a | - | ~ 148 - 152 |
| 1 (C=O) | - | ~ 165 - 170 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₅NO₅), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. The exact mass is calculated to be 195.0168.
Electron impact (EI) or electrospray ionization (ESI) are common ionization techniques. The resulting mass spectrum would show the molecular ion peak ([M]⁺ or [M+H]⁺) and a series of fragment ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the nitro group (NO₂) and carbon monoxide (CO) from the lactone ring.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
|---|---|
| 195 | [M]⁺ |
| 178 | [M - OH]⁺ |
| 165 | [M - NO]⁺ |
| 149 | [M - NO₂]⁺ |
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. A broad absorption band in the region of 3200-3500 cm⁻¹ would indicate the presence of the hydroxyl (O-H) group. The lactone carbonyl (C=O) stretching vibration would be observed as a strong, sharp peak around 1750-1780 cm⁻¹. The presence of the nitro group would be confirmed by two strong absorption bands, one for the asymmetric stretch (around 1520-1560 cm⁻¹) and one for the symmetric stretch (around 1340-1380 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present in their respective characteristic regions.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | Stretching | 3200 - 3500 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Lactone Carbonyl (C=O) | Stretching | 1750 - 1780 (strong) |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1560 (strong) |
| Nitro (NO₂) | Symmetric Stretching | 1340 - 1380 (strong) |
Electronic Spectroscopy (UV-Vis Spectroscopy) for Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. The structure of this compound contains a nitroaromatic system, which is a strong chromophore. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), would be expected to show absorption maxima corresponding to π → π* and n → π* electronic transitions. The presence of the nitro group and the extended conjugation of the isobenzofuranone ring system would likely result in absorption bands in the ultraviolet and possibly the visible region of the electromagnetic spectrum.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique would provide unambiguous confirmation of the connectivity of atoms, bond lengths, bond angles, and stereochemistry of this compound. To date, a crystal structure for this specific compound has not been reported in the crystallographic databases. If suitable single crystals could be grown, X-ray diffraction analysis would yield a detailed structural model, offering insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and the planarity of the bicyclic ring system.
Chromatographic Techniques for Purification and Purity Assessment (e.g., Column Chromatography, HPLC)
Chromatographic techniques are indispensable for the purification and assessment of the purity of synthesized compounds. Given the polar nature of this compound, due to the presence of the hydroxyl, nitro, and lactone functional groups, column chromatography and High-Performance Liquid Chromatography (HPLC) are suitable methods.
For preparative scale purification, column chromatography using a polar stationary phase like silica (B1680970) gel would be effective. uvic.ca A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would likely be employed to elute the compound from the column. orgchemboulder.com
For analytical purposes and purity assessment, reversed-phase HPLC is a common and powerful technique for nitroaromatic compounds. separationmethods.commtc-usa.com A C18 column with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid to suppress ionization) and an organic modifier like acetonitrile (B52724) or methanol would provide good separation and a sharp peak for the pure compound. mtc-usa.comtandfonline.com The purity can be determined by the area of the peak corresponding to the compound, and a UV detector set at a wavelength where the compound absorbs strongly would be used for detection. cdc.gov
Table 4: Typical Chromatographic Conditions for this compound
| Technique | Stationary Phase | Mobile Phase (Eluent) |
|---|---|---|
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient |
Academic Applications in Chemical Biology and Medicinal Chemistry
Role as a Building Block in Complex Chemical Synthesis
The isobenzofuran-1(3H)-one core structure is a recognized scaffold in the synthesis of more complex molecules. The presence of hydroxyl and nitro groups on the 3-Hydroxy-6-nitroisobenzofuran-1(3H)-one molecule provides handles for further chemical modifications, enhancing its utility as a synthetic intermediate.
While direct evidence of this compound being a precursor in the total synthesis of specific natural products is not extensively documented, the broader class of benzofuran (B130515) derivatives is prevalent in many biologically active natural products. researchgate.net The structural motif of isobenzofuranone is a key component in a variety of natural compounds, and synthetic methodologies developed for this class of compounds are crucial for their synthesis. researchgate.netresearchgate.net The functional groups on this compound could theoretically allow it to serve as a starting material for the synthesis of nitro-containing aromatic natural products or their analogues.
The isobenzofuran-1(3H)-one framework serves as a valuable scaffold for the creation of diverse libraries of heterocyclic compounds. Researchers have designed and synthesized novel 3,6-disubstituted isobenzofuran-1(3H)-ones to explore their biological activities. nih.gov By modifying the substituents at the 3 and 6 positions, chemists can generate a multitude of derivatives with potentially varied pharmacological properties. This approach is fundamental in drug discovery for identifying new lead compounds. For instance, libraries of such compounds have been evaluated for their inhibitory effects on various enzymes. nih.gov
Investigations of Biological Mechanisms and Targets
The exploration of how small molecules interact with biological systems is a cornerstone of medicinal chemistry. Substituted isobenzofuranones are actively investigated to understand their mechanisms of action and to identify their molecular targets.
The development of chemical probes is essential for identifying and validating new drug targets. While specific research detailing this compound as a chemical probe is limited, its reactive nature suggests potential in this area. The lactone could potentially react with nucleophilic residues in proteins, allowing for its use in activity-based protein profiling to identify novel enzyme targets.
The isobenzofuranone scaffold has been explored for its enzyme inhibitory activity.
Protein Kinase C (PKC): There is no specific evidence found in the provided search results indicating that this compound is an inhibitor of Protein Kinase C. The inhibition of PKC has been studied using other classes of molecules, such as N-myristoylated peptide substrate analogs. nih.gov
MurA and MurZ: The enzymes MurA and MurZ are involved in the early stages of bacterial peptidoglycan synthesis, making them attractive targets for antibacterial agents. researchgate.net While research has identified inhibitors of these enzymes, such as benzothioxalones, there is no direct mention of this compound in this context. researchgate.net However, the general principle of targeting these enzymes with small molecules is an active area of research. researchgate.net
The broader class of 3,6-disubstituted isobenzofuran-1(3H)-ones has been investigated as inhibitors of other enzymes, such as monoamine oxidases (MAOs). nih.gov In one study, derivatives with a (R)-3-hydroxy pyrrolidine (B122466) moiety at the 6-position showed promising inhibition of the MAO-B isoform, with IC50 values in the sub-micromolar range. nih.gov
Table 1: MAO-B Inhibition by 3,6-disubstituted isobenzofuran-1(3H)-one Analogs
| Compound | 3-position substituent | IC50 for MAO-B (μM) |
|---|---|---|
| 6c | 4'-fluorobenzyl | 0.35 |
| 6m | 3',4'-difluorobenzyl | 0.32 |
Data sourced from a study on novel inhibitors of monoamine oxidases. nih.gov
The ability of small molecules to modulate intracellular signaling pathways is a key aspect of their therapeutic potential. As inhibitors of enzymes like monoamine oxidases, which play roles in biogenic amine metabolism and oxidative stress, isobenzofuranone derivatives can influence related signaling pathways. nih.gov However, specific studies detailing the effects of this compound on particular intracellular signal transduction pathways have not been identified in the provided search results.
Studies on Peptidoglycan Biosynthesis Inhibition
Research into nitroisobenzofuranones has identified them as potent inhibitors of peptidoglycan biosynthesis, a crucial pathway for bacterial cell wall formation, particularly in Gram-positive bacteria. A notable example from this class, 4-nitroisobenzofuran-1(3H)-one (referred to in some literature as IITK2020), has been shown to exclusively inhibit Staphylococcus aureus by preventing the formation of peptidoglycan. researchgate.net This inhibition is a key mechanism for its antibacterial activity. The compound is generated through an in situ lactonization mechanism and demonstrates a minimum inhibitory concentration (MIC) of 2-4 μg/mL against multidrug-resistant S. aureus clinical strains. researchgate.netrsc.orgnih.gov
The bacterial cell wall is essential for maintaining cell integrity and shape, and its primary component, peptidoglycan, is a prime target for antibiotics. The disruption of peptidoglycan synthesis leads to a weakened cell wall, ultimately causing bacterial cell lysis and death. The specific action of 4-nitroisobenzofuran-1(3H)-one on this pathway makes it and its analogs, potentially including this compound, valuable subjects for further investigation in the development of new antibacterial agents.
Mechanistic Insights into Antibacterial Activity (e.g., against Staphylococcus aureus)
The antibacterial mechanism of nitroisobenzofuranones, particularly 4-nitroisobenzofuran-1(3H)-one, against Staphylococcus aureus is rooted in its ability to target peptidoglycan biosynthesis. researchgate.netnih.gov S. aureus is a versatile Gram-positive bacterium responsible for a wide range of infections. The emergence of antibiotic-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for novel antibiotics with different mechanisms of action.
The targeted inhibition of peptidoglycan synthesis by 4-nitroisobenzofuran-1(3H)-one offers a focused approach to combating S. aureus. This specific activity against a vital bacterial process, while potentially sparing host cells, is a desirable characteristic for an antibiotic. The effectiveness of this compound against multidrug-resistant strains further underscores the potential of the nitroisobenzofuranone scaffold in addressing the challenge of antimicrobial resistance. researchgate.netrsc.org While the direct antibacterial activity of this compound has not been detailed in the same manner, the activity of its isomer suggests a promising area for future research.
**Table 1: Antibacterial Activity of 4-nitroisobenzofuran-1(3H)-one against *Staphylococcus aureus***
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-nitroisobenzofuran-1(3H)-one (IITK2020) | Multidrug-resistant Staphylococcus aureus | 2-4 μg/mL researchgate.netrsc.orgnih.gov |
Design of Pharmacological Tool Compounds
Pharmacological tool compounds are essential for dissecting biological pathways and validating potential drug targets. Molecules that selectively inhibit a specific enzyme or process, such as the inhibition of peptidoglycan biosynthesis by 4-nitroisobenzofuran-1(3H)-one, are invaluable in this regard. While there is no specific documentation of this compound being used as a pharmacological tool, the demonstrated activity of its isomer highlights the potential for this class of compounds.
The development of specific inhibitors allows researchers to probe the function of bacterial systems, such as cell wall synthesis, and to understand the consequences of their inhibition. Such tool compounds can be used in a variety of experimental settings to study the intricacies of bacterial physiology and to identify new vulnerabilities that can be exploited for antibiotic development. The nitroisobenzofuranone core structure, therefore, represents a promising scaffold for the design of new pharmacological probes to investigate bacterial cell wall dynamics and to screen for new antibacterial drug candidates.
Future Research Directions and Identified Gaps
Development of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally friendly synthetic methodologies is a cornerstone of modern chemistry. Future research should focus on creating novel synthetic pathways to 3-Hydroxy-6-nitroisobenzofuran-1(3H)-one that adhere to the principles of green chemistry.
Identified Gaps:
Currently, detailed synthetic procedures for this compound are not widely published, with precursors such as methyl 2-formyl-5-nitrobenzoate being noted. chemsrc.com
There is a lack of sustainable or atom-economical routes for its synthesis.
Future Directions:
Catalyst-Free Synthesis: Exploring methods like the oxidation of indane derivatives in subcritical water, which has been shown to produce substituted isobenzofuran-1(3H)-ones in a single, catalyst-free step. researchgate.net This approach could be adapted for nitro-substituted precursors.
Flow Chemistry: Implementing continuous flow synthesis to improve reaction efficiency, safety, and scalability.
Biocatalysis: Investigating the use of enzymes to catalyze key steps in the synthesis, potentially offering high stereoselectivity and milder reaction conditions.
Further Elucidation of Complex Reaction Mechanisms
A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and predicting chemical behavior. The formation and subsequent reactions of this compound likely involve complex pathways that warrant detailed investigation.
Identified Gaps:
The mechanisms governing the formation of the isobenzofuranone ring with this specific substitution pattern are not well-documented.
The influence of the electron-withdrawing nitro group on the stability and reactivity of the hemiacetal (hydroxy) group is not fully understood.
Future Directions:
Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction intermediates and transition states, providing insights into the most favorable reaction pathways.
Kinetic Studies: Performing detailed kinetic analysis of the synthetic reactions to determine rate laws and activation parameters.
Isotopic Labeling: Using isotopic labeling studies to trace the fate of atoms throughout the reaction, confirming proposed mechanistic steps. For instance, similar heterocyclic systems have shown unexpected reaction outcomes, such as the reaction of 3-hydroxyisoindolinones with hydrazine (B178648) yielding multiple products through complex proposed mechanisms involving the addition to an azomethine bond and subsequent N-N bond cleavage. nih.gov
Exploration of Undiscovered Reactivity Patterns
The unique combination of functional groups in this compound suggests a rich and potentially unexplored reactivity profile.
Identified Gaps:
The full scope of reactions involving the lactol (hemiacetal) hydroxyl group in the presence of the nitro group has not been explored.
The potential for the nitro group to participate in or direct reactions on the aromatic ring or the isobenzofuranone core is unknown.
Future Directions:
Reactions at the Hydroxyl Group: Investigating esterification, etherification, and substitution reactions to create a library of new derivatives.
Reduction of the Nitro Group: Exploring the selective reduction of the nitro group to an amine, which would provide a key intermediate for further functionalization via amide bond formation or diazotization.
Ring-Opening Reactions: Studying the conditions under which the lactone ring can be opened to form substituted benzoic acid derivatives, providing another avenue for derivatization.
Expansion of Derivatization Strategies for Enhanced Selectivity
Derivatization is a key strategy for modulating the biological activity and selectivity of a lead compound. A systematic exploration of derivatives of this compound is essential for developing compounds with improved therapeutic potential. Research on similar 3,6-disubstituted isobenzofuran-1(3H)-ones has shown that modifications can lead to potent and selective inhibitors of biological targets like monoamine oxidase B (MAO-B). nih.gov
Identified Gaps:
A comprehensive structure-activity relationship (SAR) study for this compound has not been conducted.
The specific structural features required for selective interaction with potential biological targets are unknown.
Future Directions:
Combinatorial Chemistry: Utilizing combinatorial approaches to synthesize a diverse library of derivatives by modifying the hydroxyl and nitro groups and by adding substituents to the aromatic ring.
Structure-Based Design: Using the known structures of biological targets to design derivatives with enhanced binding affinity and selectivity. For example, studies on other isobenzofuranones as MAO-B inhibitors revealed that moieties like (R)-3-hydroxypyrrolidine at the 6-position and substituted benzyl (B1604629) rings at the 3-position were critical for potent inhibition. nih.gov
| Compound | Substitution at 3-position | MAO-B IC50 (μM) |
|---|---|---|
| 6c | 4'-fluorobenzyl | 0.35 |
| 6m | 3',4'-difluorobenzyl | 0.32 |
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov These technologies can be applied to this compound to design novel analogs with optimized properties.
Identified Gaps:
There are no published AI/ML models specifically trained on the isobenzofuranone scaffold for property prediction or de novo design.
The large datasets required for robust model training are not readily available for this specific class of compounds.
Future Directions:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models using ML algorithms like random forests and support vector machines to predict the biological activity of virtual derivatives. nih.gov
De Novo Design: Employing generative AI models to design novel isobenzofuranone structures with desired properties, such as high target affinity and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. digitellinc.comnih.gov These AI-based techniques can produce novel chemical structures that can be iteratively refined to optimize for specific criteria. digitellinc.com
Synthesis Prediction: Using AI tools to predict viable synthetic routes for newly designed compounds, reducing the time and resources spent on experimental route scouting.
Discovery of New Biological Targets and Pathways Mediated by Isobenzofuranones
The isobenzofuranone core is present in compounds that exhibit a range of biological activities. For example, various isobenzofuran-1(3H)-ones have been identified as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov Furthermore, as previously mentioned, derivatives have been developed as potent inhibitors of monoamine oxidases, which are important targets for neurodegenerative diseases. nih.gov
Identified Gaps:
The biological targets of this compound are unknown.
The cellular pathways modulated by this compound have not been investigated.
Future Directions:
High-Throughput Screening: Screening the compound and its derivatives against large panels of biological targets, such as kinases, proteases, and G-protein coupled receptors, to identify novel activities.
Phenotypic Screening: Using cell-based assays to identify compounds that induce a desired phenotype (e.g., cancer cell death, reduction in inflammatory markers) and then using target deconvolution techniques to identify the responsible protein or pathway.
Chemoproteomics: Employing activity-based protein profiling (ABPP) to identify covalent binding partners of reactive derivatives within the cellular proteome.
Application in Emerging Areas of Chemical Biology
Chemical biology utilizes small molecules as tools to study and manipulate biological systems. This compound and its derivatives could be developed into valuable chemical probes.
Identified Gaps:
No chemical probes based on this scaffold have been developed.
The potential for this compound to be used in applications like bioimaging or targeted protein degradation has not been explored.
Future Directions:
Photoaffinity Labeling: Converting the nitro group into an azide (B81097) or diazirine to create photoactivatable probes that can be used to covalently label binding partners upon UV irradiation.
Fluorescent Probes: Attaching a fluorophore to the isobenzofuranone core to create probes for visualizing biological targets or processes within living cells.
Targeted Protein Degraders: Designing proteolysis-targeting chimeras (PROTACs) by linking a derivative that binds to a target protein with a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein of interest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
